Bis-PCBM Bis-PCBM
Brand Name: Vulcanchem
CAS No.: 1048679-01-1
VCID: VC2890695
InChI: InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
SMILES: COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1
Molecular Formula: C84H28O4
Molecular Weight: 1101.1 g/mol

Bis-PCBM

CAS No.: 1048679-01-1

Cat. No.: VC2890695

Molecular Formula: C84H28O4

Molecular Weight: 1101.1 g/mol

* For research use only. Not for human or veterinary use.

Bis-PCBM - 1048679-01-1

Specification

CAS No. 1048679-01-1
Molecular Formula C84H28O4
Molecular Weight 1101.1 g/mol
Standard InChI InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
Standard InChI Key VESBOBHLCIVURF-UHFFFAOYSA-N
SMILES COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1
Canonical SMILES COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

Bis-PCBM is characterized by its distinctive molecular structure featuring two phenyl-butyric acid methyl ester adducts attached to a C60 fullerene cage. The compound has the following key properties:

PropertyValueReference
Chemical NameBis(1-[3-(methoxycarbonyl) propyl]-1-phenyl)-[6.6]C62 ; [6.6] Diphenyl C62 bis(butyric acid methyl ester)
CAS Number1048679-01-1
Molecular Weight1,101.12 g/mol
AppearanceBlack to brown crystalline powder
Melting Point> 300 °C (> 572 °F)
SolubilitySoluble in chloroform, chlorobenzene, toluene, xylenes
Purity (Commercial)>99.5% or >99.9% isomerized

The physical structure of bis-PCBM differs from PCBM in that it contains two side chains attached to the fullerene cage. These additional functionalities significantly affect the compound's crystallization behavior and intermolecular packing, which in turn influence its electronic properties and performance in devices . The addition of the second side chain on bis-PCBM inhibits the close packing of C60 molecules, leading to a more amorphous nature compared to PCBM .

Electronic Properties

The electronic properties of bis-PCBM represent its most significant advantage for applications in organic electronics. The primary benefit comes from its altered energy levels compared to PCBM:

Electronic PropertyBis-PCBMPCBMDifferenceReference
HOMO (eV)-6.0-6.1 (approx.)~0.1 higher
LUMO (eV)-3.6-3.7 to -3.80.1-0.2 higher

Research has demonstrated that when isolated, individual bis-isomers can exhibit even more finely tuned electronic properties. Some bis-isomers have LUMO levels up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated isomers . This variability provides opportunities for precise energy level engineering in electronic devices.

Synthesis and Isomerization

Bis-PCBM is typically synthesized through methods similar to those used for producing PCBM, but with reaction conditions adjusted to promote the formation of bis-adducts. The standard commercial product is usually a mixture of multiple regioisomers.

One efficient synthetic approach involves a one-step cyclopropanation reaction under microwave irradiation. In this method, PC61BM and PC71BM fullerene mono-adducts, as well as a series of bis-adduct PCBM-like derivative mixtures, can be successfully prepared. The products are collected in good yields in a short timeframe, during which isomerization from the open to the closed form takes place in situ .

A significant challenge with bis-PCBM lies in its isomeric complexity. When synthesized, bis-PCBM forms as a mixture of structural isomers, which can lead to both energetic and morphological disorder that negatively affects device performance . Recent advanced research has focused on isolating and characterizing individual bis-isomers to better understand structure-property relationships and optimize performance.

A comprehensive study examining 19 pure bis-isomers of PCBM revealed significant variations in their properties, with implications for device performance. These isolated isomers demonstrated differences in crystallinity, electron mobility, and solar cell performance metrics .

Applications in Organic Photovoltaics

Bis-PCBM finds its primary application as an electron acceptor in organic photovoltaic devices. It is commonly paired with donor materials such as:

  • P3HT (poly(3-hexylthiophene))

  • PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)])

  • PTB7 (poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]])

  • PBDB-T

  • PBDTBDD

The primary advantage of bis-PCBM in these applications is its ability to increase the open-circuit voltage (Voc) of solar cells by approximately 0.1V compared to PCBM-based devices, due to its higher-lying LUMO level .

Recent research has also explored the use of bis-PCBM in:

  • Indoor organic photovoltaics, where it shows comparable performance to PCBM under low-light conditions

  • Electron transport layers in perovskite solar cells, where energy level alignment is critical

  • Electrically conducting electron-beam resists for nanometer-scale organic devices

The versatility of bis-PCBM in these various applications demonstrates its importance as a multifunctional material in organic electronics.

Device Performance Characteristics

The performance of bis-PCBM in organic photovoltaic devices varies depending on the donor material, processing conditions, and whether a mixture or pure isomer is used. Several key performance parameters have been reported:

Performance ParameterBis-PCBMPCBMConditionsReference
Open-circuit voltage (Voc)1.05 V0.93 VPCDTBT:fullerene, AM 1.5G
Open-circuit voltage (Voc)0.9 V0.79 VPCDTBT:fullerene, 1000 lx indoor
Power conversion efficiency (PCE)2.9%4.7%PCDTBT:fullerene, AM 1.5G
Power conversion efficiency (PCE)13.8%14.7%PCDTBT:fullerene, indoor light
PCE (PBDTBDD:Bis-PCBM with DIO)6.07%-AM 1.5G, 100 mW/cm²
PCE (best isomer with PBDB-T)7.2%7.0%Using pure isomer 5.1
Stability (PCE retention after 60 min)35%51%Degradation in air
Stability (PCE retention after 60 min)82%85%300 lx indoor light

Structure-Property Relationships

Recent research has provided significant insights into the correlation between molecular structure and device performance for bis-PCBM isomers. A comprehensive study on 19 pure bis-isomers revealed several important structure-property relationships:

  • The LUMO level varies significantly among isomers (from -3.03 to -3.86 eV), while HOMO levels remain relatively consistent (-5.66 to -5.83 eV) .

  • Electron mobility in organic field-effect transistors reaches up to 4.5 × 10⁻² cm²/(V·s) for isolated isomers, an order of magnitude higher than the mixture of bis-isomers .

  • Contrary to initial expectations, crystallinity correlates negatively with electron mobility and organic solar cell device performance. Less symmetrical, more amorphous bis-isomers typically demonstrate less energetic disorder and higher dimensional electron transport .

  • Devices made with crystalline isomers show worse performance than those made with amorphous isomers, with differences in voltage losses, fill factors, and current densities .

  • The presence of multiple isomers in a mixture introduces energetic and morphological disorder, which negatively affects charge transport and device performance .

These insights provide valuable guidance for the development of optimized bis-PCBM-based materials for specific applications.

Recent Advances and Future Prospects

Recent research on bis-PCBM has focused on several key areas that promise to enhance its utility in organic electronics:

  • Isolation and characterization of pure isomers to understand structure-property relationships and optimize performance .

  • Application in indoor organic photovoltaics, where bis-PCBM devices exhibit performance comparable to PCBM devices under low light conditions .

  • Integration into electrically conducting electron-beam resists for nanometer-scale organic devices, enabling the fabrication of highly sensitive biosensors and organic quantum information devices .

  • Development of optimized processing conditions, such as the addition of solvent additives like 1,8-diiodooctane (DIO), which has been shown to improve morphology and performance in bis-PCBM-based devices .

Future research directions may include:

  • Further optimization of specific isomers for targeted applications.

  • Development of more efficient synthetic routes to pure isomers.

  • Exploration of bis-PCBM as a component in tandem solar cells, leveraging its high Voc.

  • Investigation of bis-PCBM derivatives with modified side chains to further tune properties.

  • Application in emerging organic electronic devices beyond photovoltaics.

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